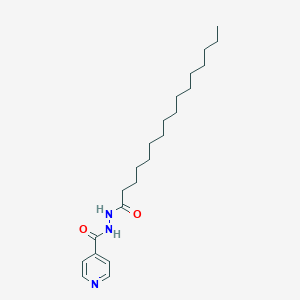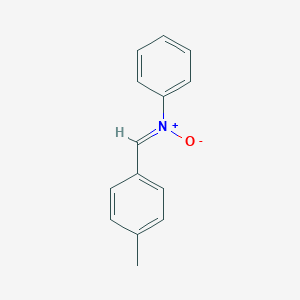
Nitrone, N-phenyl-alpha-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrone, N-phenyl-alpha-p-tolyl-, also known as PBN, is a stable free radical compound that has been widely used in scientific research. It is a versatile compound that has been utilized in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
Nitrone, N-phenyl-alpha-p-tolyl- acts as a free radical scavenger by donating an electron to free radicals, thereby neutralizing them. It also has antioxidant properties, which help to protect cells from oxidative stress. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to inhibit the activity of enzymes that produce free radicals, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Nitrone, N-phenyl-alpha-p-tolyl- has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of gene expression. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrone, N-phenyl-alpha-p-tolyl- has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It can be easily administered to cells or animals and has a long half-life, making it suitable for long-term experiments. However, Nitrone, N-phenyl-alpha-p-tolyl- also has some limitations, including its poor solubility in water and its potential to react with other compounds, which can interfere with experimental results.
Orientations Futures
There are several future directions for research on Nitrone, N-phenyl-alpha-p-tolyl-, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in aging and longevity. Further research is also needed to fully understand the mechanism of action of Nitrone, N-phenyl-alpha-p-tolyl- and its interactions with other compounds in biological systems.
In conclusion, Nitrone, N-phenyl-alpha-p-tolyl- is a versatile compound that has been widely used in scientific research due to its antioxidant properties and ability to scavenge free radicals. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Further research is needed to fully understand the potential of Nitrone, N-phenyl-alpha-p-tolyl- as a therapeutic agent and its role in biological systems.
Méthodes De Synthèse
Nitrone, N-phenyl-alpha-p-tolyl- can be synthesized using various methods, including the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylmagnesium bromide, the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium, and the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylboronic acid. The most common method of synthesis is the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium.
Applications De Recherche Scientifique
Nitrone, N-phenyl-alpha-p-tolyl- has been widely used in scientific research due to its ability to scavenge free radicals and its antioxidant properties. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to protect against ischemic brain injury, reduce the risk of atherosclerosis, and inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19865-55-5 |
|---|---|
Nom du produit |
Nitrone, N-phenyl-alpha-p-tolyl- |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Clé InChI |
GIRQZCQKQNMCRZ-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] |
SMILES |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




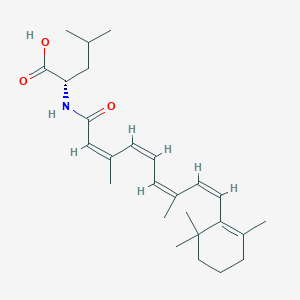
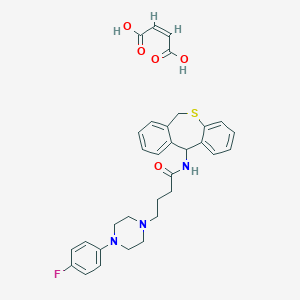
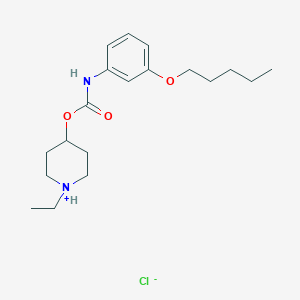

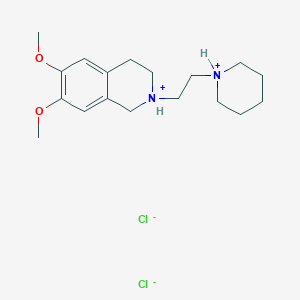
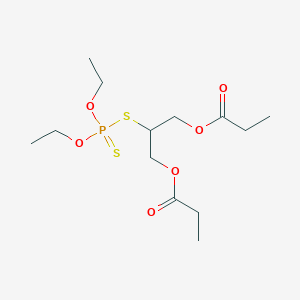
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

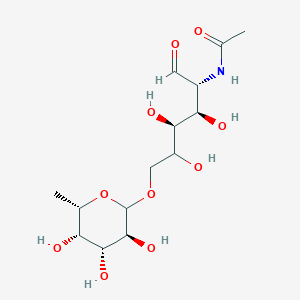
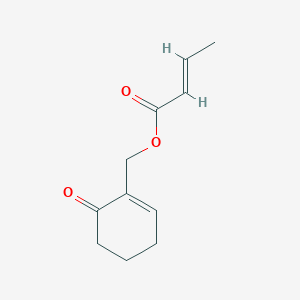
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
